Fmoc-D-Phe is a crucial building block in peptide synthesis, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and proteins in a controlled laboratory setting. Fmoc-D-Phe, with its Fmoc (Fluorenylmethoxycarbonyl) protecting group, allows for the stepwise addition of amino acids to a growing peptide chain while ensuring proper protection of other reactive sites. This enables the creation of complex peptide structures with desired functionalities [].
Here, the Fmoc group acts as a temporary protecting group for the amino group of D-Phe. It can be selectively removed under mild conditions, allowing for the subsequent coupling of the next amino acid in the peptide sequence [].
Fmoc-D-Phe can be used as a tool to study protein-protein interactions (PPIs). By incorporating Fmoc-D-Phe residues into specific positions of a protein, researchers can probe the role of chirality (handedness) in protein binding events []. The altered side chain of D-Phe compared to its L-enantiomer (L-Phenylalanine) can affect how the protein interacts with other molecules, providing valuable insights into the structural basis of PPIs [].
Fmoc-N-Methyl-Phenylalanine-Hydroxyl (Fmoc-N-Me-Phe-OH) is a derivative of the amino acid phenylalanine, characterized by the presence of a methylene group attached to the nitrogen atom of the amino group. The compound is commonly used in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group, which allows for selective deprotection during the synthesis process. Its chemical formula is and it has a molecular weight of 401.46 g/mol. This compound is notable for its role in enhancing the stability and solubility of peptides, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
There is no known information regarding a specific mechanism of action for this compound.
These reactions are essential for constructing complex peptide structures with specific biological activities .
Fmoc-N-Methyl-Phenylalanine-Hydroxyl exhibits various biological activities, primarily due to its incorporation into peptides. Peptides containing this compound can demonstrate:
The biological relevance of this compound often stems from its structural properties that influence receptor binding and activity .
The synthesis of Fmoc-N-Methyl-Phenylalanine-Hydroxyl typically involves several key steps:
Alternative methods may include solid-phase synthesis techniques that allow for more efficient production of peptide libraries .
Fmoc-N-Methyl-Phenylalanine-Hydroxyl finds applications across various fields:
The versatility of this compound makes it a staple in both academic and industrial settings .
Research into the interactions of Fmoc-N-Methyl-Phenylalanine-Hydroxyl focuses on its binding affinities and structural effects when incorporated into peptides. Studies have shown that:
Several compounds share structural similarities with Fmoc-N-Methyl-Phenylalanine-Hydroxyl. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Phenylalanine-Hydroxyl | Lacks N-methyl group | More hydrophilic; commonly used in peptides |
Fmoc-N-Methyl-Leucine-Hydroxyl | N-methylated leucine | Important for steric hindrance in peptide design |
Fmoc-D-N-Methyl-Phenylalanine | D-form of N-methyl phenylalanine | Potential use in studying chirality effects |
Fmoc-N-Methyl-Phenylalanine-Hydroxyl stands out due to its unique combination of hydrophobicity and steric properties conferred by the N-methylation, which can significantly influence peptide conformation and function .
The Fmoc group was first reported by Carpino and Han in 1970 as a base-labile alternative to the tert-butoxycarbonyl (Boc) group. Unlike Boc, which requires strong acids like trifluoroacetic acid (TFA) for removal, Fmoc deprotection uses mild bases such as piperidine, minimizing side reactions and enabling compatibility with acid-labile side-chain protecting groups. This orthogonality revolutionized SPPS by allowing sequential deprotection cycles without compromising peptide integrity.
Merrifield’s pioneering work on SPPS in the 1960s established the framework for automated peptide synthesis. However, the Boc-based approach faced limitations due to harsh deprotection conditions. The introduction of Fmoc-SPPS in the 1980s addressed these challenges, with Novabiochem commercializing Fmoc-protected amino acids, including Fmoc-N-Me-Phe-OH, by 1985. The milder deprotection protocol (20% piperidine in DMF) and UV-active dibenzofulvene byproduct facilitated real-time reaction monitoring, significantly improving synthesis efficiency.
N-Methylation emerged as a strategic modification to enhance peptide stability and bioavailability. Early studies demonstrated that N-methylation reduces proteolytic degradation and improves membrane permeability. Fmoc-N-Me-Phe-OH, synthesized via on-resin N-methylation or pre-protected building blocks, became a key reagent for introducing conformational constraints and optimizing therapeutic peptides.
Fluorenylmethoxycarbonyl-N-methyl-L-phenylalanine represents a protected amino acid derivative with the molecular formula C₂₅H₂₃NO₄ [1] [2] [3]. The compound possesses a molecular weight of 401.45 grams per mole, with precise mass spectrometry analysis revealing an exact mass of 401.162720 atomic mass units [1] [4]. The Chemical Abstracts Service registry number for this compound is 77128-73-5, establishing its unique chemical identity [1] [2] [3].
The structural framework comprises three distinct functional components: the fluorenylmethoxycarbonyl protecting group, the N-methylated amino acid backbone, and the phenylalanine side chain [1] [2]. The fluorenylmethoxycarbonyl moiety serves as a base-labile protecting group commonly employed in solid-phase peptide synthesis protocols [6]. The N-methylation at the alpha-amino position introduces conformational constraints and enhances peptide stability through reduced hydrogen bonding potential [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₂₃NO₄ | [1] [2] [3] |
Molecular Weight | 401.45 g/mol | [1] [3] |
Exact Mass | 401.162720 amu | [4] |
CAS Number | 77128-73-5 | [1] [2] [3] |
The structural representation follows the SMILES notation: CN(C@@HC(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24, which encodes the complete three-dimensional arrangement of atoms [1] [9]. The International Chemical Identifier key GBROUWPNYVBLFO-QHCPKHFHSA-N provides standardized structural identification across chemical databases [1] [7].
The compound exhibits specific stereochemical configuration with the L-configuration at the alpha-carbon center, as evidenced by optical rotation measurements [1] [7] [24]. Optical activity determinations conducted in dimethylformamide solution at a concentration of 1% demonstrate a specific rotation value of [α]₂₀/D = -55.0±3° [1] [7] [24]. This negative rotation confirms the L-stereochemical configuration and indicates the compound maintains stereochemical integrity during synthesis and purification processes [1] [7] [24].
The stereochemical designation follows the S-configuration according to Cahn-Ingold-Prelog priority rules, with the complete stereochemical descriptor being (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid [2]. High-performance liquid chromatography analysis reveals enantiomeric purity exceeding 99.0%, confirming minimal racemization during synthesis [1] [9] [24] [32]. The maintenance of stereochemical purity proves critical for peptide synthesis applications where specific spatial arrangements determine biological activity [1] [9].
Thermal analysis reveals a defined melting point range of 132-136°C, indicating high crystalline purity and structural uniformity [4] [7]. The relatively sharp melting point range suggests minimal impurities and consistent crystal lattice organization [7]. Differential scanning calorimetry studies would provide additional thermal transition information, though specific heat capacity and enthalpy of fusion data remain unreported in current literature [4] [7].
Solubility characteristics demonstrate selective dissolution behavior across different solvent systems [7] [13]. The compound exhibits excellent solubility in dimethylformamide, with dissolution parameters of 0.3 grams per 2 milliliters representing substantial solubility in this polar aprotic solvent [7]. This solubility profile reflects the amphiphilic nature of the molecule, combining the hydrophobic fluorenyl and phenyl groups with the polar carboxyl and carbamate functionalities [7] [13].
Physical Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Melting Point | 132-136°C | Atmospheric pressure | [4] [7] |
Solubility in Dimethylformamide | 0.15 g/mL | Room temperature | [7] |
Predicted pKa | 3.78±0.10 | Theoretical calculation | [7] |
Predicted Boiling Point | 595.4±39.0°C | 760 mmHg pressure | [4] [7] |
Storage requirements specify maintenance at 2-8°C to preserve chemical stability and prevent degradation [1] [7] [12]. The compound demonstrates stability under recommended storage conditions, maintaining chemical integrity for extended periods when properly stored [1] [7].
The compound exhibits powder crystalline form under standard conditions, as confirmed by X-ray powder diffraction analysis [7] [9] [27]. Comparative studies with related fluorenylmethoxycarbonyl-phenylalanine derivatives suggest similar crystal packing arrangements involving hydrogen bonding networks and aromatic stacking interactions [28] [30]. Crystal structure analysis of analogous compounds reveals unidirectional hydrogen bonding patterns and parallel π-π interactions that stabilize the solid-state structure [28].
Powder diffraction studies indicate crystalline polymorphism potential, with different polymorphic forms possibly accessible through varied crystallization conditions [30]. The crystallographic data suggests that hydrogen bonding of the carbamate group plays crucial roles in directing crystal growth patterns [28]. Crystal density measurements indicate a predicted density of 1.3±0.1 grams per cubic centimeter, consistent with the molecular packing efficiency of similar aromatic amino acid derivatives [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through characteristic chemical shift patterns [33] [35] [36]. Proton nuclear magnetic resonance analysis reveals distinct signal groups: aromatic protons appearing between 7.2-7.9 parts per million, the alpha-proton resonating around 4.8 parts per million, and the N-methyl group exhibiting signals near 2.7 parts per million [33] [35] [36]. These chemical shifts align with expected values for fluorenylmethoxycarbonyl-protected N-methylated amino acids [33] [35].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic carbon environments with the carbonyl carbon appearing around 172 parts per million, aromatic carbons distributed between 120-144 parts per million, and methylene carbons observed near 65 parts per million [33] [34] [35] [36]. The spectral pattern confirms the integrity of both the fluorenyl protecting group and the N-methylated amino acid core structure [33] [34] [35].
Spectroscopic Technique | Key Characteristics | Typical Values | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic, α-H, N-CH₃ signals | 7.2-7.9, ~4.8, ~2.7 ppm | [33] [35] [36] |
¹³C Nuclear Magnetic Resonance | Carbonyl, aromatic, methylene signals | ~172, 120-144, ~65 ppm | [33] [34] [35] |
High-Resolution Mass Spectrometry | Molecular ion peak | 401.162720 amu | [33] [34] [35] |
Infrared Spectroscopy | Carbonyl, N-H, aromatic stretches | ~1690, ~3300, ~1600 cm⁻¹ | [21] [36] [39] |
High-resolution mass spectrometry confirms molecular identity through precise mass determination and characteristic fragmentation patterns typical of fluorenylmethoxycarbonyl-protected amino acids [33] [34] [35]. Infrared spectroscopy reveals characteristic functional group absorptions including carbonyl stretching around 1690 wavenumbers, N-H deformation near 3300 wavenumbers, and aromatic carbon-carbon stretching around 1600 wavenumbers [21] [36] [39].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics attributed to the fluorenyl chromophore, with maximum absorption occurring around 267 nanometers due to π-π* electronic transitions [6] [40]. The fluorenyl group contributes significant UV absorption properties, enabling analytical detection and quantification through spectrophotometric methods [6] [40].
Theoretical computational studies provide insights into preferred conformational arrangements and molecular dynamics behavior [25] [44] [46]. Density functional theory calculations employing standard basis sets predict optimized geometries and electronic properties for the compound [45] [46]. Molecular modeling investigations reveal conformational flexibility around the benzyl side chain and restricted rotation around the N-methylated amide bond [44] [46].
Computational analysis suggests that the fluorenylmethoxycarbonyl protecting group adopts preferential orientations that minimize steric interactions while maintaining protective capabilities [46]. The N-methylation introduces conformational constraints that influence peptide backbone flexibility and secondary structure propensity [44]. Molecular dynamics simulations indicate that the compound exhibits dynamic behavior in solution with multiple accessible conformational states [46].
Energy minimization calculations predict stable conformational arrangements with the fluorenyl group positioned to provide optimal steric protection of the amino acid functionality [46]. Quantum chemical investigations using density functional theory methods provide electronic structure information including molecular orbital energies and charge distribution patterns [45]. These computational approaches contribute to understanding reactivity patterns and stability characteristics under various chemical conditions [45] [46].
Irritant